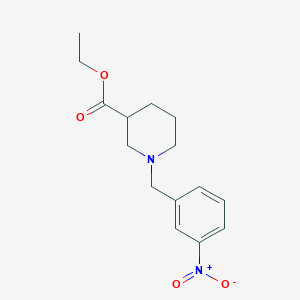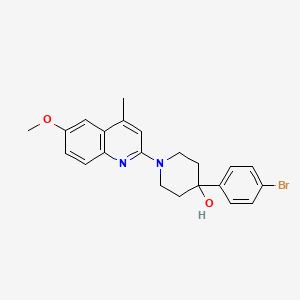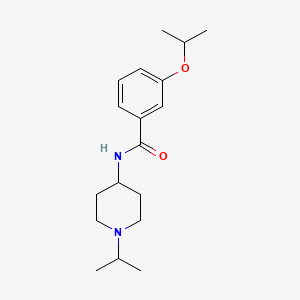![molecular formula C14H17N5OS B4882901 N-(2,3-dihydro-1H-inden-2-yl)-3-[(1-methyl-1H-tetrazol-5-yl)thio]propanamide](/img/structure/B4882901.png)
N-(2,3-dihydro-1H-inden-2-yl)-3-[(1-methyl-1H-tetrazol-5-yl)thio]propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,3-dihydro-1H-inden-2-yl)-3-[(1-methyl-1H-tetrazol-5-yl)thio]propanamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and materials science. This compound possesses unique chemical properties that make it an attractive candidate for different research studies.
Mécanisme D'action
The exact mechanism of action of N-(2,3-dihydro-1H-inden-2-yl)-3-[(1-methyl-1H-tetrazol-5-yl)thio]propanamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and signaling pathways that are involved in various physiological processes.
Biochemical and Physiological Effects:
N-(2,3-dihydro-1H-inden-2-yl)-3-[(1-methyl-1H-tetrazol-5-yl)thio]propanamide has been shown to have various biochemical and physiological effects. It has been reported to reduce inflammation and pain in animal models. It has also been shown to induce apoptosis in cancer cells and inhibit tumor growth.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-(2,3-dihydro-1H-inden-2-yl)-3-[(1-methyl-1H-tetrazol-5-yl)thio]propanamide in lab experiments is its unique chemical properties that make it an attractive candidate for different research studies. However, one of the limitations of using this compound is that its exact mechanism of action is not fully understood, which makes it challenging to interpret the results of experiments.
Orientations Futures
There are several future directions for research on N-(2,3-dihydro-1H-inden-2-yl)-3-[(1-methyl-1H-tetrazol-5-yl)thio]propanamide. One possible direction is to further investigate its potential applications in the field of medicine, particularly in the treatment of inflammatory diseases and cancer. Another direction is to explore its potential applications in the field of materials science, such as in the development of novel catalysts and sensors. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential limitations in different research studies.
Conclusion:
In conclusion, N-(2,3-dihydro-1H-inden-2-yl)-3-[(1-methyl-1H-tetrazol-5-yl)thio]propanamide is a chemical compound that possesses unique properties that make it an attractive candidate for different research studies. Its potential applications in various fields such as medicine, agriculture, and materials science make it a promising compound for future research. However, further studies are needed to fully understand its mechanism of action and potential limitations in different research studies.
Méthodes De Synthèse
The synthesis of N-(2,3-dihydro-1H-inden-2-yl)-3-[(1-methyl-1H-tetrazol-5-yl)thio]propanamide involves the reaction of 2,3-dihydroindene with 1-methyl-1H-tetrazole-5-thiol in the presence of a suitable catalyst. The reaction proceeds under mild conditions and yields the desired product in good yields.
Applications De Recherche Scientifique
N-(2,3-dihydro-1H-inden-2-yl)-3-[(1-methyl-1H-tetrazol-5-yl)thio]propanamide has been extensively studied for its potential applications in various scientific fields. In the field of medicine, this compound has been shown to possess anti-inflammatory and analgesic properties. It has also been reported to exhibit antitumor activity against different cancer cell lines.
Propriétés
IUPAC Name |
N-(2,3-dihydro-1H-inden-2-yl)-3-(1-methyltetrazol-5-yl)sulfanylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5OS/c1-19-14(16-17-18-19)21-7-6-13(20)15-12-8-10-4-2-3-5-11(10)9-12/h2-5,12H,6-9H2,1H3,(H,15,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSXIWQJLKMYJSX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=N1)SCCC(=O)NC2CC3=CC=CC=C3C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-dihydro-1H-inden-2-yl)-3-[(1-methyl-1H-tetrazol-5-yl)thio]propanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{[3-(2-chlorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-1,1-dicyclopropyl-N-methylmethanamine](/img/structure/B4882830.png)
![diethyl {3-bromo-5-methoxy-4-[(4-nitrobenzyl)oxy]benzylidene}malonate](/img/structure/B4882838.png)


![N-[2-(methylthio)phenyl]-2-(4-phenyl-1-piperazinyl)acetamide](/img/structure/B4882849.png)
![1-[4-fluoro-5-(4-methyl-1-piperidinyl)-2-nitrophenyl]-4-(2-thienylcarbonyl)piperazine](/img/structure/B4882855.png)
![2-amino-4-(4-methoxy-2,5-dimethylphenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile](/img/structure/B4882858.png)

![4-[4-(4-fluorophenyl)-5-({[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)-4H-1,2,4-triazol-3-yl]pyridine](/img/structure/B4882870.png)

![N-{[2-(2,4-dimethoxy-3-methylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-2-propanamine](/img/structure/B4882889.png)
![(3aS*,6aR*)-3-(3,4-dimethoxybenzyl)-5-[2-(methylthio)-4-pyrimidinyl]hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B4882892.png)

![N-({[4-(5-isopropyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-2-methylbenzamide](/img/structure/B4882925.png)